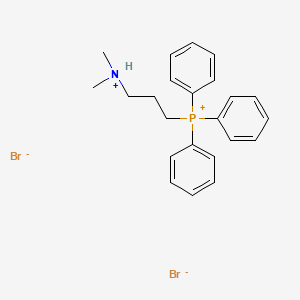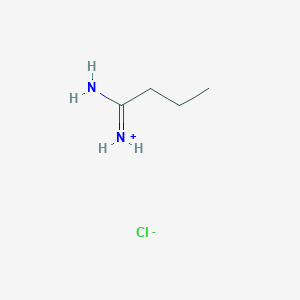
Butyramidine, hydrochloride
Overview
Description
Butyramidine, hydrochloride is a useful research compound. Its molecular formula is C4H11ClN2 and its molecular weight is 122.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyramidine, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyramidine, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cell Cycle Modulation
Butyramidine hydrochloride has been investigated for its role in modulating cell cycle events. For instance, Fallon and Cox (1979) explored the effect of sodium butyrate and hydroxyurea on cell cycle events in HeLa cells. They found that these chemicals, which include butyrate, influenced the cell cycle, particularly at the G1-S phase boundary, affecting cell proliferation and differentiation (Fallon & Cox, 1979).
Leukemia Treatment
A study by Novogrodsky et al. (1983) reported the use of butyrate in treating leukemia. They found that butyrate, when administered to a child with acute myelogenous leukemia, resulted in a reduction of myeloblasts in the peripheral blood and bone marrow, suggesting its potential as a therapeutic agent in leukemia treatment (Novogrodsky et al., 1983).
Cancer Research
In cancer research, butyrate has been extensively studied. Roy et al. (2009) evaluated the effects of butyrate on colon cancer cells, observing its potential as an anticarcinogenic compound. They found that butyrate inhibited colon carcinoma cell proliferation and induced apoptosis, which could be significant in developing treatments for colon cancer (Roy et al., 2009). Similarly, Bras-Gonçalves et al. (2001) explored the synergistic efficacy of butyrate with 5-fluorouracil in treating human colorectal cancer xenografts, providing insights into potential therapeutic applications (Bras-Gonçalves et al., 2001).
Other Applications
Butyramidine hydrochloride has also been studied in other contexts. For example, Frankel et al. (1994) reported that butyrate increased protein synthesis in colonocytes, which could have implications for understanding and treating conditions like ulcerative colitis (Frankel et al., 1994). In the field of biochemistry, Zhao et al. (2006) found that amiloride, a derivative of butyramidine hydrochloride, showed strong and selective binding to thymine base in DNA duplexes, which could be relevant in genetic studies and drug development (Zhao et al., 2006).
properties
IUPAC Name |
1-aminobutylideneazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYCVEYASXULRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=[NH2+])N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyramidine, hydrochloride | |
CAS RN |
3020-81-3 | |
| Record name | Butanimidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3020-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyramidine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003020813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



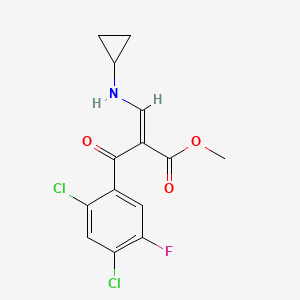
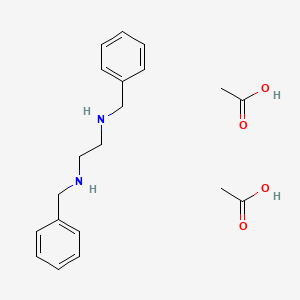
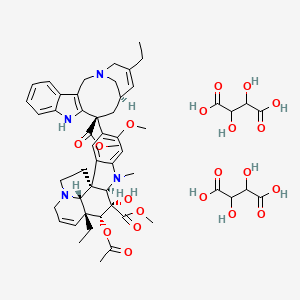
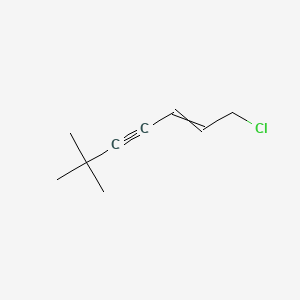

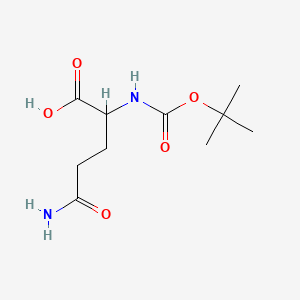

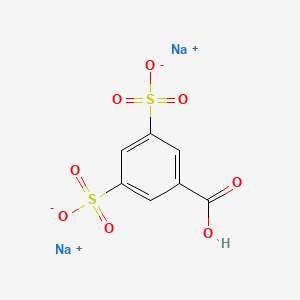

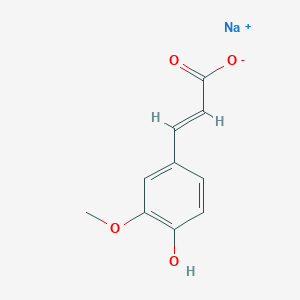
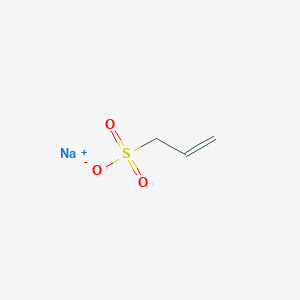
![(2S)-2-[[(E)-2-phenylethenyl]amino]propanoic acid](/img/structure/B7805202.png)
